molecular formula C7H7N3O2 B3353280 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione CAS No. 53854-17-4

7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B3353280
CAS No.: 53854-17-4
M. Wt: 165.15 g/mol
InChI Key: JJGFBNXYBQLURN-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a synthetic heterocyclic organic compound of significant interest in medicinal and organic chemistry research. This structure belongs to the imidazopyrimidine family, a class of fused bicyclic heteroaromatic systems known for their diverse biological activities and utility as key scaffolds in drug discovery . While specific pharmacological data for this exact molecule may be limited, structurally related imidazo[1,2-a]pyrimidine derivatives are extensively investigated for their potential as receptor antagonists . Other analogs within this broad chemical class have been reported as components in compositions designed to enhance biochemical processes, such as nucleic acid polymerization in sequencing technologies . Researchers value this compound primarily as a versatile building block for the synthesis of more complex molecules and as a reference standard in method development. Its core structure serves as a privileged scaffold, making it a valuable candidate for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in the development of new therapeutic agents or functional materials. The product is provided as a high-purity material to ensure consistent and reliable experimental results. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2H,3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFBNXYBQLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2CC(=O)NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70788449
Record name 7-Methylimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70788449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53854-17-4
Record name 7-Methylimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70788449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications of 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

Retrosynthetic Analysis for the 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials. For the this compound core, a primary disconnection across the imidazole (B134444) ring is logical. This approach points to two key building blocks: a substituted 2-aminopyrimidine (B69317) and a two-carbon (C2) synthon.

The most common strategy for constructing the imidazo[1,2-a]pyrimidine (B1208166) system involves the reaction of a 2-aminopyrimidine with an α-functionalized carbonyl compound. nih.gov Applying this logic, the target molecule can be retrosynthetically disconnected to 2-amino-4-methylpyrimidine (B85506) and a synthon equivalent to an α-dicarbonyl species that can form the dione-containing imidazole ring. This disconnection suggests a forward synthesis based on the condensation and subsequent cyclization of these two components.

Key Precursors Identified via Retrosynthesis:

Target MoleculeKey Precursors
This compound2-amino-4-methylpyrimidineAn α-keto-ester or related C2 synthon

Established Synthetic Routes to the this compound Scaffold

The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-documented, with methodologies including multi-component reactions and cyclocondensation strategies being particularly prominent. rsc.org These established routes provide a robust foundation for the targeted synthesis of the 7-methyl-2,5-dione derivative.

Multi-component Reaction Approaches for Imidazo[1,2-a]pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly efficient for generating molecular complexity. bio-conferences.orgnih.gov Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines and pyrimidines. bio-conferences.orgacs.org

One notable approach involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org Another innovative MCR for synthesizing related 3-aminoimidazo[1,2-a]pyridines utilizes 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation. bio-conferences.org An iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has also been reported, demonstrating the feasibility of incorporating pyrimidine-dione moieties through MCRs. acs.org These strategies highlight the potential for a one-pot synthesis of the target scaffold by carefully selecting reactants that can assemble into the desired dione (B5365651) structure. nih.gov

Examples of MCRs for Imidazo[1,2-a]pyrimidine Scaffolds:

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsReference
2-AminopyridineAldehydeTerminal AlkyneCopper catalyst bio-conferences.org
2-AminopyridineAldehydeTrimethylsilylcyanideScandium triflate, microwave irradiation bio-conferences.org
Aryl methyl ketone2-AminopyridineBarbituric acidIodine, DMSO acs.org
Unsymmetrical β-diketoneN-bromosuccinimide2-AminopyrimidineCatalyst-free, DCM nih.gov

Cyclocondensation Strategies in this compound Formation

Cyclocondensation reactions are the most traditional and widely used method for synthesizing imidazo[1,2-a]pyrimidines. nih.govrsc.org This approach typically involves the reaction between a 2-aminopyrimidine and a bifunctional component that provides the remaining atoms for the fused imidazole ring.

The classic Hantzsch-type synthesis, which involves the cyclocondensation of α-functionalized carbonyl compounds with 2-aminopyrimidines, is a cornerstone of this methodology. nih.gov A common variant employs α-haloketones, which react with 2-aminopyrimidines in a process that involves nucleophilic substitution by the pyridine (B92270) nitrogen, followed by intramolecular cyclization. bio-conferences.org For the synthesis of the specific 7-methyl-2,5-dione target, this strategy would necessitate the condensation of 2-amino-4-methylpyrimidine with a reagent such as an α-halo-α-keto-ester or a derivative of oxalic acid, which upon cyclization would yield the desired dione functionality.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to minimize environmental impact. rasayanjournal.co.in The synthesis of imidazo[1,2-a]pyrimidines has benefited significantly from these approaches, which include the use of safer solvents, microwave-assisted synthesis, and catalyst-free conditions. bio-conferences.orgnih.gov

Microwave irradiation, in particular, has been shown to accelerate reaction times and improve yields in the synthesis of this scaffold. bio-conferences.org For instance, a convenient and effective synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using Al2O3 as a catalyst under solvent-free microwave conditions. nih.gov Furthermore, catalyst-free protocols mediated by environmentally benign solvents like water and isopropanol (B130326) have been described, representing significant progress toward sustainable synthetic methods. nih.gov The application of these green methodologies to the synthesis of this compound could offer substantial benefits by reducing waste and energy consumption. rasayanjournal.co.injmaterenvironsci.com

Derivatization Strategies for this compound Analogues

The derivatization of the core scaffold is crucial for modulating its physicochemical and biological properties. For the imidazo[1,2-a]pyrimidine system, functionalization typically targets the fused imidazole ring, offering a versatile platform for introducing a wide range of substituents.

Computational and Theoretical Chemistry Investigations of 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

Quantum Chemical Calculations on 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nih.gov These methods are frequently employed to determine optimized molecular structures and identify reactive sites within chemical systems. semanticscholar.org

The electronic structure of a molecule is intrinsically linked to its stability, reactivity, and biological activity. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are standard for optimizing the geometry of such compounds and calculating their electronic properties. nih.govsemanticscholar.orgresearchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of the molecule. nih.gov These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which helps in predicting sites for intermolecular interactions, including hydrogen bonding. nih.govnih.gov

ParameterIllustrative ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.8 eVElectron-accepting ability
Energy Gap (ΔE)4.7 eVChemical stability and reactivity
Dipole Moment (μ)3.5 DMolecular polarity
Electronegativity (χ)4.15 eVTendency to attract electrons
Hardness (η)2.35 eVResistance to change in electron distribution
Softness (σ)0.42 eV⁻¹Reciprocal of hardness

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for related imidazo[1,2-a]pyrimidine (B1208166) derivatives.

The structure of this compound features a dione (B5365651) functionality within the pyrimidine (B1678525) ring, which allows for the possibility of keto-enol tautomerism. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly impact the compound's chemical and biological properties. beilstein-journals.orgresearchgate.net

Quantum chemical calculations can be used to:

Model the different possible tautomeric forms (e.g., the dione, enol-keto, and di-enol forms).

Calculate the relative energies and thermodynamic stability of each tautomer in the gas phase and in different solvents, using models like the Polarized Continuum Model (PCM). researchgate.net

Determine the energy barriers for interconversion between tautomers.

Tautomeric FormHypothetical Relative Energy (kcal/mol)Description
Dione (Keto-Keto)0.00 (Reference)The 2,5-dione form as depicted in the name.
Enol-Keto (2-hydroxy)+5.8Enol form at position 2.
Enol-Keto (5-hydroxy)+4.5Enol form at position 5.
Di-enol (2,5-dihydroxy)+12.3Both positions 2 and 5 are in enol form.

Note: This table presents a hypothetical energy landscape to illustrate the potential tautomeric preferences. Actual relative stabilities would require specific calculations.

Molecular Docking Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For analogues of the imidazo[1,2-a]pyrimidine class, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. nih.govresearchgate.net

Potential targets for this scaffold, identified through studies on its derivatives, include microbial enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), viral proteins, and protein kinases. nih.govresearchgate.netdergipark.org.tr A docking simulation would place this compound into the active site of a target protein and calculate a docking score, which estimates the binding free energy. Analysis of the resulting pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. openpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations to Investigate Dynamic Interactions of this compound

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. openpharmaceuticalsciencesjournal.comnajah.edu An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, can assess the stability of the binding pose predicted by docking. openpharmaceuticalsciencesjournal.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. openpharmaceuticalsciencesjournal.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to provide a more accurate estimation of the binding free energy. najah.edu

In Silico Prediction of Potential Biological Targets and Pathways for this compound

In the early stages of drug discovery, in silico methods can predict potential biological targets for a new compound by comparing its structural and physicochemical properties against large databases of known bioactive molecules. nih.govdntb.gov.ua This "target fishing" approach can generate hypotheses about the compound's mechanism of action. The imidazo[1,2-a]pyrimidine scaffold is known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. nih.govnih.govbeilstein-journals.org Computational platforms can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET), which are critical for evaluating a compound's drug-like potential. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. openpharmaceuticalsciencesjournal.commdpi.com To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) is required. nih.gov

Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each analogue. Statistical methods are then used to build a model that predicts activity based on these descriptors. researchgate.net A robust QSAR model, validated by statistical metrics like the correlation coefficient (R²) and cross-validation coefficient (Q²), can be used to predict the activity of newly designed analogues and guide synthetic efforts toward more potent compounds. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, QSPR models can be developed to predict physicochemical properties.

ComponentDescription
Dataset A series of this compound analogues with varying substituents.
Biological Activity Measured inhibitory concentration (IC₅₀) against a specific target enzyme, converted to pIC₅₀ (-logIC₅₀).
Molecular Descriptors Calculated properties for each analogue (e.g., LogP, Molar Refractivity, HOMO/LUMO energies, specific atomic charges).
QSAR Equation pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Validation The model's predictive power is assessed using a test set of compounds not used in model generation, evaluating parameters like R² and Q².

Note: This table outlines the conceptual framework for a QSAR study.

Molecular and Cellular Biological Interactions of 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

Enzyme Modulation Studies of 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Detailed studies on the enzymatic modulation by this compound are not available in the current body of scientific literature. While other imidazo[1,2-a]pyrimidine (B1208166) derivatives have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases, no such data exists specifically for this compound. nih.govnih.gov

Inhibition and Activation Kinetics of Specific Enzymes by this compound

There is no publicly available research detailing the inhibition or activation kinetics of any specific enzymes by this compound. Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors, and the absence of such data for this compound prevents any meaningful analysis of its potential as an enzyme modulator.

Receptor Binding and Ligand-Binding Domain Interactions of this compound

Specific data from receptor binding assays for this compound are not documented in published research. While some imidazo[1,2-a]pyrimidine derivatives have been explored as ligands for various receptors, including GABA-A receptors, no such information is available for this particular molecule. dergipark.org.tr Understanding the affinity and selectivity of a compound for different receptors is fundamental to characterizing its pharmacological profile.

Effects of this compound on Cellular Signaling Cascades

There is a lack of research on the effects of this compound on cellular signaling cascades. While other compounds with the imidazo[1,2-a]pyrimidine core have been shown to modulate pathways such as Wnt/β-catenin signaling, no such effects have been reported for this specific derivative. nih.gov

Phosphorylation Events and Kinase Activities Influenced by this compound

No studies have been published that investigate the influence of this compound on phosphorylation events or kinase activities. The imidazo[1,2-b]pyridazine (B131497) scaffold, a related heterocycle, has been shown to produce PIM kinase inhibitors, but this cannot be extrapolated to the compound . semanticscholar.org

Gene Expression and Transcriptional Regulation by this compound

There is no available data on how this compound may affect gene expression or transcriptional regulation. Studies on other imidazo[1,2-a]pyrimidine derivatives have suggested potential roles in modulating gene expression, but these findings are not directly applicable to this specific compound. nih.gov

Modulation of Protein-Protein Interactions by this compound

There is currently no publicly available scientific literature or research data describing the modulation of protein-protein interactions by this compound. Studies detailing specific protein targets, binding affinities, or the mechanism by which this compound may interfere with or stabilize protein complexes have not been reported.

Cellular Permeability and Subcellular Localization of this compound

Scientific data on the cellular permeability and subcellular localization of this compound are not available in the current body of scientific literature. Research detailing its ability to cross cellular membranes, its rate of uptake, or its accumulation within specific cellular compartments or organelles has not been published.

Phenotypic Screening of this compound in In Vitro and Model Organism Systems

There are no published studies on the phenotypic screening of this compound in either in vitro cellular models or in vivo model organisms. Consequently, there is no data available describing the phenotypic effects of this compound on cells, tissues, or whole organisms.

Structure Activity Relationship Sar Studies of 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione Derivatives

Rational Design Principles for 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Analogues

The rational design of analogues of this compound is a meticulous process aimed at enhancing desired biological activities while minimizing off-target effects. A primary strategy involves using the imidazo[1,2-a]pyrimidine (B1208166) core as a foundational scaffold, which can be systematically modified. nih.gov Researchers employ computational tools, such as molecular docking, to simulate how different derivatives might bind to the active site of a specific biological target, like an enzyme or a receptor. beilstein-journals.orgnih.gov These simulations help predict which structural modifications are likely to improve binding affinity and, consequently, biological potency.

Another key design principle is molecular hybridization, where the core scaffold is combined with other known pharmacophores to create novel hybrid molecules with potentially synergistic or enhanced activities. rsc.org The objective is to identify substituents and modification points on the pyrimidine (B1678525) nucleus that can significantly influence the compound's biological profile. nih.gov By analyzing the interactions of designed compounds within a target's binding pocket, chemists can make informed decisions about which analogues to synthesize, streamlining the discovery process and increasing the probability of identifying potent and selective lead compounds. researchgate.net

Impact of Substituent Effects on the Biological Activity Profiles of this compound

The biological activity of imidazo[1,2-a]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. nih.gov The strategic placement of different functional groups allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its interaction with biological targets.

The electronic and steric properties of substituents play a pivotal role in modulating the biological activity of this compound analogues.

Electronic Effects : The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings of the scaffold can alter the molecule's electron density distribution. This, in turn, affects its ability to form key interactions, such as hydrogen bonds or π-π stacking, with a target protein. For instance, preliminary SAR studies on related imidazopyrimidine derivatives have shown that substituents with positive sigma values (electron-withdrawing) can lead to significantly higher activity. nih.gov

Steric Effects : The size and shape of a substituent (its steric bulk) can dictate whether the molecule can physically fit into the binding pocket of a target. A bulky substituent might prevent optimal binding through steric hindrance, whereas a smaller group might not be sufficient to form necessary van der Waals contacts. In some cases, increasing the molar refractivity, which relates to the volume and polarizability of a substituent, has been shown to sharply decrease antibacterial activity in related scaffolds, highlighting the importance of steric considerations. nih.gov

The interplay between these effects is critical. A successful analogue must balance favorable electronic properties with an optimal steric profile to achieve high potency.

Interactive Data Table: Influence of Hypothetical Substituents on Activity
Substituent (R)Electronic EffectSteric BulkPredicted Impact on Activity
-ClElectron-withdrawingSmallPotentially increases activity through favorable electronic interactions.
-OCH₃Electron-donatingMediumMay increase or decrease activity depending on target binding site polarity.
-NO₂Strongly Electron-withdrawingMediumLikely to increase activity if hydrogen bonding or polar interactions are key.
-C(CH₃)₃Electron-donatingLargeMay decrease activity due to steric hindrance at the binding site.
-PhenylCan be EWG or EDG (depending on its own substituents)LargeActivity is highly dependent on the substitution pattern of the phenyl ring itself.

The specific position of a substituent on the imidazo[1,2-a]pyrimidine ring system is a critical determinant of biological activity. nih.gov Even minor changes in the location of a functional group can lead to dramatic differences in potency and selectivity. This is because the spatial arrangement of atoms dictates how the molecule interacts with the three-dimensional architecture of its biological target.

Interactive Data Table: Effect of Substituent Position on Predicted Bioactivity
Position of SubstituentGeneral Role in BindingPredicted BioactivityRationale
C-6May be near a sterically hindered region of the binding pocket.LowerA substituent here could clash with the target protein, disrupting the binding. beilstein-journals.org
C-7 (Methyl position in parent)May interact with a hydrophobic pocket.VariableReplacing the methyl group with larger or more polar groups would test the pocket's limits.
C-8Could be solvent-exposed or interact with a specific sub-pocket.VariableOffers a vector for modification to improve solubility or target specific interactions.
N-1 or N-3Can influence hydrogen bonding and overall ring electronics.Higher or LowerN-alkylation can block a hydrogen bond donor site or introduce new steric/electronic features. nih.gov

Conformational Flexibility and its Influence on this compound Interactions

The three-dimensional shape, or conformation, of a molecule is essential for its biological function. The balance between molecular rigidity and flexibility is a key consideration in drug design. The core heterocyclic structure of imidazo[1,2-a]pyrimidine derivatives is often conformationally rigid. nih.gov This rigidity can be advantageous, as it reduces the entropic penalty paid upon binding to a target, potentially leading to higher binding affinity.

However, the substituents attached to this rigid core can possess varying degrees of flexibility. For example, side chains with rotatable bonds can allow the molecule to adopt different conformations to best fit the contours of a protein's binding site. Spectroscopic techniques like NOESY can be used to study the conformation of these molecules in solution. nih.gov Understanding the preferred conformations and the energy barriers to rotation is vital for designing analogues that can adopt the optimal bioactive conformation required for a strong and specific interaction with their target.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Research

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics are used to evaluate how effectively a compound achieves its potency relative to its physical properties, such as size and lipophilicity. mtak.hu These metrics help guide the optimization process, preventing issues like "molecular obesity" where potency gains are achieved simply by making the molecule larger and more greasy, often leading to poor pharmacokinetic properties. sciforschenonline.orgresearchgate.net

Ligand Efficiency (LE) : This metric assesses the binding affinity of a compound per non-hydrogen atom (heavy atom). researchgate.net It is calculated from the binding free energy (ΔG) and the heavy atom count (HAC). A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target. In lead optimization, an LE value should ideally be maintained above 0.3. researchgate.net

Lipophilic Efficiency (LLE) : Also known as LipE, this is arguably one of the most critical metrics in lead optimization. sciforschenonline.orgresearchgate.net It relates the potency of a compound (typically as pIC50 or pKi) to its lipophilicity (logP or logD). mtak.hu LLE helps to determine if an increase in potency is due to specific, high-quality interactions with the target or simply an undesirable increase in lipophilicity. researchgate.net Higher lipophilicity is often correlated with off-target binding, toxicity, and poor metabolic stability. researchgate.net An ideal LLE value for an optimized drug candidate is generally considered to be in the range of 5 to 7. mtak.husciforschenonline.org

By utilizing these metrics, researchers can prioritize compounds that achieve high potency through efficient and specific interactions, rather than through sheer size or greasiness, leading to drug candidates with a higher probability of success.

Interactive Data Table: Hypothetical LE and LLE Calculations for Analogues
Compound IDIC₅₀ (nM)pIC₅₀logPHeavy Atom Count (HAC)Ligand Efficiency (LE)¹Lipophilic Efficiency (LLE)²Assessment
Analog A5006.32.5150.573.8Good starting point, but LLE is low.
Analog B1007.03.5180.533.5Potency increased, but so did lipophilicity. LLE did not improve.
Analog C507.32.8170.584.5Good improvement. Potency increased while controlling logP.
Analog D108.02.5190.575.5Excellent candidate. High potency with optimal lipophilicity and efficiency.

¹ LE calculated using the approximation: LE = (1.37 * pIC₅₀) / HAC ² LLE calculated as: LLE = pIC₅₀ - logP

Mechanistic Elucidation of Biological Pathways Modulated by 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

Proteomic and Metabolomic Profiling in Response to 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Exposure

To comprehend the cellular response to a bioactive compound, it is essential to analyze the global changes in protein and metabolite levels. Proteomic and metabolomic profiling are powerful 'omics' technologies that provide a snapshot of these dynamic changes following exposure to a substance like this compound.

Proteomics involves the large-scale study of the proteome—the entire set of proteins produced by an organism or system. Techniques such as mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins from a cell or tissue sample. When cells are treated with this compound, a comparative proteomic analysis against untreated cells can reveal which proteins are significantly up- or down-regulated. This information provides direct clues about the cellular pathways being affected, such as signaling cascades, metabolic processes, or stress responses.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By analyzing the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars), researchers can gain insights into the metabolic state of a cell. Exposure to this compound could alter metabolic pathways, and these changes can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

The integration of proteomic and metabolomic data can provide a comprehensive view of the compound's mechanism of action, linking protein-level changes to their functional consequences on cellular metabolism.

Below is a hypothetical representation of data that could be generated from a proteomic study.

Table 1: Representative Data from a Hypothetical Proteomic Analysis of Cells Exposed to an Imidazo[1,2-a]pyrimidine (B1208166) Compound This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Protein NameFold ChangeP-valueAssociated Pathway
Cyclin D1-2.50.001Cell Cycle Regulation
Caspase-3+3.10.0005Apoptosis
NF-κB p65-1.80.002Inflammation
HSP70+2.20.003Stress Response
c-Myc-2.80.0008Cell Proliferation

Advanced Spectroscopic Techniques for Elucidating this compound Mechanisms

Spectroscopic methods are indispensable for detailing the molecular interactions between a small molecule and its biological targets.

NMR Spectroscopy in this compound-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for characterizing the structure of imidazo[1,2-a]pyrimidine derivatives and studying their interactions with biomolecules. nih.govnih.gov While 1H and 13C NMR are routinely used to confirm the chemical structure of synthesized compounds, more advanced NMR techniques can elucidate binding events. nih.govnih.gov

Ligand-based NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the this compound molecule are in close contact with a target protein. Protein-based NMR, like Chemical Shift Perturbation (CSP) mapping, involves monitoring changes in the NMR spectrum of an isotopically labeled protein upon addition of the compound. The amino acids whose signals are perturbed are likely located in or near the binding site, allowing for the mapping of the interaction interface.

X-ray Crystallography of this compound-Protein Co-complexes

X-ray crystallography provides unparalleled, high-resolution structural information about how a small molecule binds to its protein target. This technique involves crystallizing a protein in a complex with the ligand, in this case, this compound, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate a three-dimensional model of the electron density, revealing the atomic-level details of the interaction.

For the related imidazo[1,2-a]pyridine (B132010) class, X-ray crystallography has been successfully used to reveal the binding mode of inhibitors within the ATP-binding site of enzymes like Mycobacterium tuberculosis glutamine synthetase. researchgate.net Such structures are invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs. researchgate.net

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis of this compound

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

This method allows for the precise determination of the kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). mdpi.com The affinity (Kₑ) is a measure of the strength of the interaction, while the kinetic rates provide deeper insight into the binding mechanism. mdpi.com For example, SPR was used to determine the high binding affinity of STM2457, a related pyridopyrimidone derivative, to its target. acs.org

Table 2: Representative Kinetic Data from a Hypothetical SPR Analysis This table illustrates the type of data obtained from an SPR experiment and does not represent actual experimental results for this compound.

Target Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Kinase A1.2 x 10⁵5.0 x 10⁻⁴4.2
Kinase B3.5 x 10⁴8.1 x 10⁻³231.4
Transcription Factor X7.8 x 10³9.5 x 10⁻³1217.9

Systems Biology Approaches to Map the Comprehensive Action of this compound

A systems biology approach aims to understand the larger picture of how a compound affects the entire cellular network, rather than focusing on a single target or pathway. This is achieved by integrating multiple 'omics' datasets (genomics, proteomics, metabolomics) with computational modeling.

Chemogenomic profiling is a powerful systems-level technique. A landmark study on imidazo[1,2-a]pyridines and -pyrimidines used a genome-wide screen of yeast deletion mutants to determine the mechanism of action of these compounds. plos.orgnih.govnih.gov By identifying which gene deletions conferred sensitivity or resistance to a compound, the researchers could pinpoint the biological processes being targeted. plos.org This approach successfully distinguished between two very similar compounds: an imidazo[1,2-a]pyridine that disrupted mitochondrial function and an imidazo[1,2-a]pyrimidine that caused DNA damage. plos.orgnih.gov

For this compound, a similar strategy could be employed. By integrating data from chemogenomic screens with results from proteomic and metabolomic profiling, a comprehensive interaction map can be constructed. This map would illustrate the primary targets, off-target effects, and downstream consequences of compound exposure, providing a holistic understanding of its biological action and informing its potential therapeutic applications. For instance, some imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, and their activity was confirmed in a zebrafish model, showcasing a multi-system evaluation approach. nih.gov

Target Identification and Characterization for 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

Affinity-Based Probes and Pull-down Assays for 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Target Isolation

Affinity-based chromatography is a powerful and direct method for isolating the specific binding partners of a small molecule from a complex biological mixture, such as a cell lysate. The core principle involves chemically modifying the compound of interest to create an "affinity probe" that can be immobilized on a solid support (e.g., Sepharose beads) to serve as "bait."

The design of an affinity probe for this compound would require identifying a position on the molecule where a linker can be attached without disrupting the key interactions responsible for its biological activity. This linker is then connected to an affinity tag, most commonly biotin, or is designed to be directly coupled to an activated solid support.

The typical workflow for a pull-down assay is as follows:

Probe Immobilization: The synthesized probe is coupled to streptavidin-coated or chemically activated beads.

Lysate Incubation: The immobilized probe is incubated with a cell or tissue lysate, allowing the target protein(s) to bind to the compound. A parallel control experiment using beads without the probe or with an inactive analogue is crucial.

Washing: Non-specifically bound proteins are washed away with a series of buffers.

Elution: The specifically bound proteins are eluted from the beads, often by denaturation.

Analysis: The eluted proteins are identified using liquid chromatography-mass spectrometry (LC-MS/MS).

Potential targets are identified as proteins that are significantly enriched in the experimental sample compared to the control. The results of such an experiment would typically be represented in a table format, highlighting the most promising candidates for further validation.

Table 1: Hypothetical Results from an Affinity Pull-down Mass Spectrometry Experiment This table illustrates the type of data generated from a pull-down experiment to identify proteins that bind to an immobilized this compound probe. The data is for illustrative purposes only.

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe vs. Control)p-value
P00533EGFREpidermal growth factor receptor25.41.2e-5
P04626ERBB2Receptor tyrosine-protein kinase erbB-218.93.7e-5
P21802GSK3BGlycogen synthase kinase-3 beta12.19.8e-4
P00519ABL1Tyrosine-protein kinase ABL18.55.6e-3

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) in this compound Research

Chemical proteomics aims to characterize small molecule-protein interactions on a global scale within a native biological system. nih.gov A highly effective sub-discipline is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes that covalently react with the active sites of enzymes. annualreviews.orgmdpi.com ABPP provides a functional readout of enzyme activity, making it exceptionally useful for identifying the targets of enzyme inhibitors.

For a non-covalent inhibitor like this compound, the most relevant approach is competitive ABPP. nih.gov This technique does not require a reactive probe based on the compound itself. Instead, it leverages broad-spectrum activity-based probes that target entire enzyme families (e.g., kinases, serine hydrolases, metalloproteases).

The competitive ABPP workflow involves:

Pre-incubating a proteome with this compound.

Treating the proteome with a broad-spectrum, reporter-tagged activity-based probe for a specific enzyme class.

Analyzing the proteome. Proteins that are bound by the compound will be unable to react with the probe.

Quantifying the reduction in probe labeling via mass spectrometry to identify which enzymes are engaged by the compound.

This method is invaluable for determining the selectivity of a compound across an entire enzyme family, simultaneously identifying its primary target(s) and potential off-targets, which is critical for predicting efficacy and potential side effects. nih.gov

Table 2: Illustrative Competitive ABPP Data for Kinase Selectivity This table shows hypothetical data from a competitive ABPP experiment profiling this compound against a panel of kinases in a cancer cell lysate. The data is for illustrative purposes only.

Kinase TargetInhibition of Probe Labeling (%)Classification
EGFR95%Primary Target
ERBB288%Primary Target
GSK3B65%Secondary Target
SRC25%Off-Target
CDK2<5%Not a Target

Genetic Validation of Predicted Targets of this compound via Gene Editing Technologies

Once putative targets are identified through proteomic methods, it is essential to genetically validate that engagement of these targets is responsible for the compound's observed cellular phenotype. Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized this process by enabling precise and efficient manipulation of genes in relevant cell models. biocompare.comselectscience.net

The primary strategies for target validation using CRISPR include:

Gene Knockout (CRISPR-KO): The gene encoding the putative target protein is permanently disabled. If the target is essential for the compound's activity, the knockout cells should exhibit a significant shift in resistance to the compound. researchgate.net

Transcriptional Inhibition (CRISPRi): A catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain is used to block the transcription of the target gene, effectively knocking down its expression. This can mimic the effect of a pharmacological inhibitor more closely than a full knockout. nih.gov

Transcriptional Activation (CRISPRa): dCas9 is fused to a transcriptional activator to overexpress the target protein. Overexpression can sometimes lead to increased sensitivity to a compound if the target is limiting. nih.gov

By comparing the response of wild-type cells to that of genetically modified cells, a direct link between the target protein and the activity of this compound can be established. Studies on related imidazo[1,2-a]pyrimidine (B1208166) compounds have successfully used chemical-genetic screens in yeast to uncover mechanisms of action, demonstrating the power of this approach for the broader chemical class. plos.org

Table 3: Summary of CRISPR-Based Target Validation Strategies

CRISPR MethodMechanismHypothesis for ValidationExpected Outcome
Knockout (KO)Permanent gene disruption via DNA double-strand break and repair.Loss of the target protein will abrogate the compound's effect.Increased resistance to the compound (higher IC50).
Interference (CRISPRi)Transcriptional repression of the target gene, leading to protein knockdown.Reduced levels of the target protein will diminish the compound's effect.Increased resistance to the compound (higher IC50).
Activation (CRISPRa)Transcriptional activation of the target gene, leading to protein overexpression.Increased levels of the target protein will enhance the compound's effect.Increased sensitivity to the compound (lower IC50).

Biophysical Characterization of this compound-Target Interactions

Following genetic validation, biophysical assays are employed to confirm a direct, physical interaction between this compound and its purified target protein. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the compound's potency.

Key biophysical methods include:

Surface Plasmon Resonance (SPR): An optical technique that measures binding events in real-time. It provides kinetic data (association rate kon and dissociation rate koff) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics. ITC directly measures the heat released or absorbed during a binding event, yielding the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method assesses the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (ΔTm), thus confirming a direct interaction.

These assays provide definitive proof of a direct interaction and are essential for guiding structure-activity relationship (SAR) studies aimed at improving compound potency and selectivity.

Table 4: Representative Biophysical Data for Compound-Target Interaction This interactive table presents hypothetical binding data for the interaction of this compound with a purified, genetically validated target protein. The data is for illustrative purposes only.

Assay MethodParameter MeasuredHypothetical Value
Surface Plasmon Resonance (SPR)Affinity (KD)15 nM
Association Rate (kon)1.2 x 105 M-1s-1
Dissociation Rate (koff)1.8 x 10-3 s-1
Isothermal Titration Calorimetry (ITC)Affinity (KD)20 nM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (TΔS)2.1 kcal/mol
Thermal Shift Assay (TSA)Melting Temperature Shift (ΔTm)+5.8 °C

Structural Biology of this compound-Target Complexes

The ultimate goal of target characterization is to understand the compound-protein interaction at an atomic level. Structural biology techniques, primarily X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM), provide high-resolution, three-dimensional models of the ligand bound to its target protein.

Obtaining a co-crystal structure of this compound with its target would reveal:

The precise binding mode and orientation of the compound within the protein's active or allosteric site.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern binding affinity.

Any conformational changes induced in the protein upon compound binding.

This structural information is invaluable for rational drug design. It allows medicinal chemists to understand the structure-activity relationship (SAR) and design new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, X-ray crystallography has been successfully used to determine the binding mode of related 7-methylimidazo[1,2-a]pyrimidine (B1609854) derivatives that act as inhibitors of Dipeptidyl peptidase-4 (DPP4). nih.gov

Table 5: Information Gained from Structural Biology Studies

TechniqueInformation ProvidedImpact on Drug Discovery
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex. Identifies specific amino acid contacts, water-mediated interactions, and the ligand's conformation.Enables structure-based drug design, explains SAR, provides a roadmap for optimizing potency and selectivity.
Cryo-Electron Microscopy (Cryo-EM)3D structure of large proteins or complexes that are difficult to crystallize. Can capture different conformational states.Provides structural insights for challenging targets, including membrane proteins and multi-protein complexes.
Nuclear Magnetic Resonance (NMR)Provides information on ligand binding sites, protein dynamics, and weaker interactions in solution.Complements static crystal structures by providing dynamic information and is useful for fragment-based screening.

Advanced Research Methodologies and Future Directions for 7 Methylimidazo 1,2 a Pyrimidine 2,5 1h,3h Dione

High-Throughput Screening (HTS) of 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione Libraries

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against specific biological targets. For compounds like this compound, the construction and screening of derivative libraries are crucial for identifying lead compounds. HTS campaigns have been successfully employed for the broader imidazo[1,2-a]pyridine (B132010) class, identifying potent inhibitors against various pathogens. For instance, an HTS approach was instrumental in identifying four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mycobacterium tuberculosis (Mtb) and M. bovis BCG. rsc.org

Similarly, a collaborative virtual screening effort for an imidazo[1,2-a]pyridine hit series demonstrated the power of in silico and subsequent in vitro screening to rapidly explore a chemical chemotype for anti-leishmanial activity. nih.govnih.gov This approach allowed for the rapid expansion of the hit chemotype and the improvement of antiparasitic activity. nih.gov The application of HTS to a library of this compound analogues could systematically probe its activity against a wide array of targets, including kinases, G-protein coupled receptors (GPCRs), and infectious agents.

Table 1: Representative High-Throughput Screening Campaigns for Related Scaffolds

Scaffold Class Screening Target Key Finding Reference
Imidazo[1,2-a]pyridine Mycobacterium tuberculosis Identification of four hit compounds with MIC80 values from 0.03 to 5.0 μM. rsc.org
Imidazo[1,2-a]pyridine Leishmania donovani Validation and exploration of a hit series for visceral leishmaniasis through virtual and in vitro screening. nih.govnih.gov
Imidazo[1,2-a]pyridine ethers Mycobacterial ATP synthesis Discovery of selective and potent inhibitors of mycobacterial ATP synthesis. rsc.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling predictive modeling for various properties of small molecules. nih.govacellera.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov For this compound, AI and ML can be applied across the discovery pipeline. springernature.com

ML algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the process. acellera.comresearchgate.net Furthermore, generative chemistry models can design novel derivatives of this compound with optimized properties for specific biological targets. springernature.com ML models, trained on existing screening data, can also predict the biological activity of new analogues, thereby streamlining the hit-to-lead optimization process. researchgate.net The integration of AI can accelerate the identification of potential targets and even suggest novel retrosynthetic pathways for synthesis. springernature.com

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

A comprehensive understanding of a compound's mechanism of action requires a systems-level perspective. Multi-omics data integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a chemical perturbation. nih.govrsc.org This approach is invaluable for elucidating the complex biological effects of this compound.

By treating biological systems (e.g., cell cultures or model organisms) with the compound and subsequently analyzing changes across multiple omics layers, researchers can identify affected pathways, protein networks, and metabolic shifts. mixomics.org This integrated analysis can uncover novel drug targets, reveal mechanisms of efficacy, and identify potential off-target effects. nih.gov For example, identifying which genes are up- or down-regulated (transcriptomics) in conjunction with changes in protein abundance (proteomics) and metabolite levels (metabolomics) can pinpoint the specific signaling cascades modulated by the compound. Such methods are crucial for moving beyond a single-target view of drug action to a more comprehensive, systems-based understanding. mixomics.orgarxiv.org

Emerging Research Areas for the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold, Including this compound

The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities. researchgate.netnih.gov This versatility suggests that derivatives like this compound could be explored for a multitude of therapeutic applications. researchgate.netmdpi.com

Emerging research highlights the potential of this scaffold in several key areas:

Anticancer Agents: Derivatives have shown activity against various cancer cell lines, and some have been investigated as kinase inhibitors. researchgate.netrsc.orgnih.gov

Antimicrobial and Antifungal Agents: The scaffold is a key component in compounds with potent activity against bacteria, fungi, and mycobacteria, including multidrug-resistant strains of tuberculosis. bio-conferences.orgnih.gov

Antiviral Properties: Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated potential against viruses such as HIV and hepatitis C. nih.gov

Neurodegenerative Diseases: The structural features of some derivatives make them suitable candidates for targeting components of pathways implicated in conditions like Alzheimer's disease. researchgate.net

Anti-inflammatory Activity: Compounds based on this scaffold have been shown to possess anti-inflammatory properties, with some exhibiting selectivity for COX-2. dergipark.org.trdergipark.org.tr

Antileishmanial Agents: Recent studies have identified the imidazo[1,2-a]pyrimidine scaffold as a promising new pharmacophore for treating leishmaniasis. acs.org

Unexplored Biological Systems and Pathways for this compound Investigation

Given the broad bioactivity of the parent scaffold, numerous biological systems and pathways remain to be investigated for this compound. The structural characteristics of imidazo[1,2-a]pyrimidines suggest they can interact with a variety of biological macromolecules.

Future investigations could focus on:

Epigenetic Modulators: The nitrogen-rich heterocyclic structure could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interaction (PPI) Inhibitors: Many imidazo[1,2-a]pyrimidine derivatives possess a rigid, three-dimensional shape that could be optimized to disrupt key protein-protein interactions implicated in diseases like cancer.

Ion Channel Modulation: The scaffold could be explored for its ability to modulate the activity of various ion channels, which are important targets in cardiovascular and neurological disorders.

Parasitic Diseases: Beyond leishmaniasis and tuberculosis, the compound and its analogues could be screened against a wider range of neglected tropical diseases caused by protozoan or helminthic parasites.

Plant Biology and Agriculture: The biological activity of this chemical class may extend to agricultural applications, such as fungicides or plant growth regulators.

Gaps in Current Knowledge and Future Research Priorities for this compound

Despite the promise of the imidazo[1,2-a]pyrimidine scaffold, significant gaps in knowledge exist, particularly for specific derivatives like this compound. Addressing these gaps is a priority for future research.

Table 2: Future Research Priorities and Knowledge Gaps

Research Area Identified Gap Future Priority
Target Identification The specific molecular targets for many of its observed biological activities are unknown. Employ chemoproteomics and multi-omics approaches to systematically identify binding partners and affected pathways.
Structure-Activity Relationship (SAR) Comprehensive SAR studies for the this compound core are lacking. Synthesize and screen a focused library of analogues to build a detailed SAR model for various biological endpoints.
Metabolic Stability The metabolic fate of the imidazo[1,2-a]pyrimidine ring system can be a challenge, as it is susceptible to metabolism by enzymes like aldehyde oxidase (AO). researchgate.net Conduct thorough metabolic profiling and design derivatives with improved metabolic stability by blocking or altering sites of metabolism. researchgate.net
Selectivity Profiling The selectivity of the compound against a broad panel of related targets (e.g., kinome-wide screening) has not been established. Perform comprehensive selectivity profiling to understand potential off-target effects and identify opportunities for developing highly selective agents.
Biophysical Characterization Detailed biophysical studies confirming direct target engagement and mechanism of inhibition are often missing. Utilize techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and structural biology (X-ray crystallography, Cryo-EM) to validate target binding and elucidate the binding mode.

Q & A

Basic: What are the standard synthetic routes for 7-Methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key steps include:

  • Cyclization under controlled temperatures (e.g., 80–120°C) with catalysts like silica-supported acids or Lewis acids .
  • Functional group modifications, such as introducing methyl groups via alkylation or using acetylating agents .
  • Solvents like dimethylformamide (DMF) or acetonitrile are often employed under reflux conditions .

Advanced: How can cyclization steps be optimized to improve yield and purity?

Optimization strategies include:

  • Catalyst selection : Silica-supported acid catalysts enhance regioselectivity and reduce side reactions .
  • Reaction atmosphere : Inert conditions (e.g., nitrogen) prevent oxidation of sensitive intermediates .
  • Temperature control : Gradual heating (e.g., 60°C → 120°C) minimizes decomposition .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in cyclization .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring structure .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., single-crystal diffraction for derivatives) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodologies involve:

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods .
  • In vitro models : Cell viability assays (e.g., MTT) for anticancer or antimicrobial screening .
  • Molecular docking : Computational tools (e.g., AutoDock) predict binding affinities to biological targets .

Advanced: How should researchers address contradictions in reported synthetic yields?

  • Variable analysis : Compare catalysts (e.g., silica-supported vs. homogeneous acids), solvents, and temperature gradients .
  • Purity assessment : Use HPLC or TLC to identify byproducts affecting yield .
  • Reproducibility : Standardize reaction scales and purification protocols (e.g., column chromatography vs. recrystallization) .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Models electronic properties and reactivity of substituents .
  • Molecular dynamics simulations : Predict conformational stability in biological environments .
  • QSAR modeling : Correlates substituent effects (e.g., methyl vs. hydrazinyl groups) with bioactivity .

Basic: How do substituent modifications influence pharmacological properties?

  • Methyl groups : Enhance lipophilicity and membrane permeability .
  • Hydrazinyl groups : Improve hydrogen-bonding interactions with enzyme active sites .
  • Halogenation : Increases metabolic stability and target selectivity .

Advanced: Are there solvent-free or green synthetic alternatives?

  • Aza-Wittig reactions : Enable one-pot synthesis under mild, solvent-free conditions with high atom economy .
  • Ball milling : Mechanochemical methods reduce solvent use and improve reaction efficiency .

Basic: What analytical challenges arise in purity assessment?

  • Byproduct detection : Use reverse-phase HPLC with UV/Vis detection to separate polar impurities .
  • Crystallinity issues : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting bioavailability .

Advanced: What mechanisms underlie its pharmacological activity?

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, CDK2) .
  • DNA intercalation : Planar aromatic systems interact with DNA base pairs, disrupting replication .
  • ROS modulation : Electrophilic substituents (e.g., trifluoromethyl) induce oxidative stress in cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.